![molecular formula C19H17N5O5S2 B2745633 4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-45-2](/img/structure/B2745633.png)
4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a nitro group, a thiophene ring, and a thiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is a solid with a melting point of 131-133 °C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities . These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking viral entry into host cells. The compound’s potential to act against RNA and DNA viruses could be explored, especially in the context of emerging viral infections.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have shown anti-inflammatory and analgesic activities . The compound could be investigated for its efficacy in reducing inflammation and pain, potentially contributing to the development of new pain management therapies.
Anticancer Research
Indole derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . The compound’s ability to target cancer cells could be studied, with a focus on specific cancer types where indole structures have shown promise.
Antioxidant Applications
The presence of a nitro group in the compound suggests it may have antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Research could be directed towards understanding how the compound scavenges free radicals and protects cells from damage.
Antimicrobial Effects
Indole derivatives have been utilized for their antimicrobial effects against a variety of pathogens . The compound’s potential application in combating antibiotic-resistant bacteria could be a significant area of study, given the global challenge of antibiotic resistance.
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes by influencing glucose metabolism . The compound could be assessed for its ability to regulate blood sugar levels and its potential use as an antidiabetic agent.
Neuroprotective Effects
Indole structures are associated with neuroprotection, suggesting that the compound could be beneficial in the treatment of neurodegenerative diseases . Studies could investigate its ability to protect neuronal cells and improve cognitive functions.
Agricultural Applications
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth and development . The compound could be explored for its use in agriculture to enhance crop yields and improve plant health.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-28-14-8-12(13(24(26)27)9-15(14)29-2)18(25)20-6-5-11-10-31-19-21-17(22-23(11)19)16-4-3-7-30-16/h3-4,7-10H,5-6H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVUXFMQBJSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


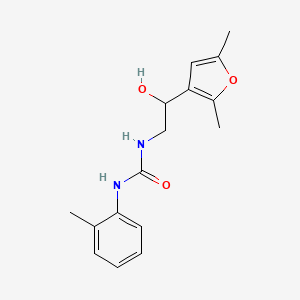
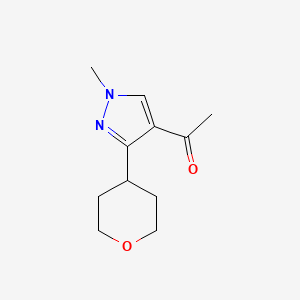

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
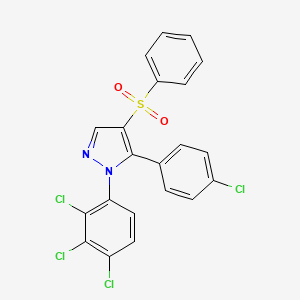
![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
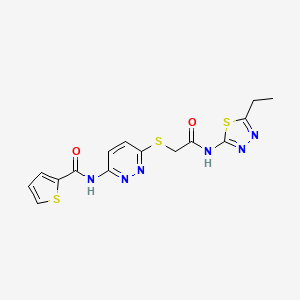

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
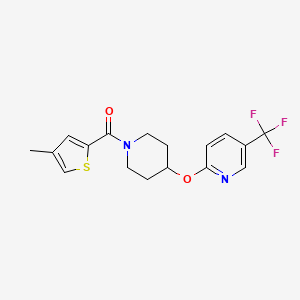
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)